

Application Notes and Protocols: Propanal and Propanal Oxime in Medicinal Chemistry

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Compound of Interest

Compound Name: *Propanal, oxime*

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This document provides a detailed overview of the applications of propanal and its corresponding oxime, propanal oxime, in the field of medicinal chemistry. While these small molecules are fundamental building blocks, their utility extends to the synthesis of complex bioactive compounds and, in the case of propanal oxime derivatives, direct pharmacological activity.

Application Notes

Propanal: A Versatile C3 Synthon in Medicinal Chemistry

Propanal, a simple three-carbon aldehyde, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its reactivity, centered around the carbonyl group, allows for its incorporation into more complex molecular architectures, particularly heterocyclic systems which are prevalent in many drug classes.

Key Applications:

- Heterocycle Synthesis:** Propanal is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which form the core of many drugs. The aldehyde functionality can readily participate in condensation reactions with amines, hydrazines, and other nucleophiles to form imines and enamines, which can then undergo cyclization to yield pyridines, pyrimidines, and other important ring systems.

- **Asymmetric Synthesis:** Chiral molecules containing a three-carbon chain often utilize propanal or its derivatives as starting points. Asymmetric aldol reactions and other stereoselective transformations involving propanal can introduce chirality early in a synthetic sequence, which is critical for the development of enantiomerically pure drugs.
- **Precursor to Bioactive Molecules:** Propanal is a building block in the synthesis of various pharmaceuticals. For instance, it can be a starting material in the multi-step synthesis of certain vitamins and antibiotics.

Propanal Oxime: A Scaffold for Bioactive Molecules

Propanal oxime (propionaldehyde oxime) is the product of the condensation of propanal with hydroxylamine. While the parent molecule itself has not been extensively studied for its biological activity, the oxime functional group is a well-established pharmacophore in medicinal chemistry. Oximes are known to possess a diverse range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.^{[1][2][3]} The primary medicinal chemistry application of propanal oxime is as a scaffold for the development of more complex and potent drug candidates.

Key Applications and Biological Activities of Propanal Oxime Derivatives:

- **Enzyme Inhibition:** The oxime moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. This has led to the development of oxime-containing molecules as potent enzyme inhibitors.
- **Antagonism of Ion Channels:** A notable example of a propanal oxime derivative with significant biological activity is SZV-1287 (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime). This compound has been identified as a potent dual antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.^{[4][5][6][7]} These channels are key regulators of pain and inflammation, making SZV-1287 a promising lead compound for the development of novel analgesic and anti-inflammatory drugs.^[6]
- **Neuroprotection:** Oxime-containing compounds have been investigated for their neuroprotective effects in various models of neuronal damage.^{[1][2][3]} The mechanism of action is often multifactorial, involving antioxidant and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data for the propanal oxime derivative SZV-1287 as a TRPA1 and TRPV1 antagonist.

Compound	Target	Assay	Activity (IC ₅₀)	Reference
SZV-1287	TRPA1	AITC-evoked Ca ²⁺ influx in trigeminal neurons	2.39 μM	[7]
SZV-1287	TRPV1	Capsaicin-evoked Ca ²⁺ influx in trigeminal neurons	8.64 μM	[7]

Experimental Protocols

Protocol for the Synthesis of Propanal Oxime

This protocol describes a general method for the synthesis of aldoximes, adapted for the preparation of propanal oxime.

Materials:

- Propanal
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium bicarbonate (NaHCO₃) or other suitable base
- Water
- Methanol or Ethanol (optional, as co-solvent)
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. If desired, a co-solvent like methanol or ethanol can be added.
- Slowly add sodium bicarbonate (1.1 equivalents) to the solution to neutralize the hydrochloride and generate free hydroxylamine. Stir until gas evolution ceases.
- Add propanal (1.0 equivalent) to the reaction mixture. The reaction is typically exothermic.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[8] For less reactive aldehydes, gentle heating under reflux may be necessary.^[9]
- Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude propanal oxime.
- The product can be purified by distillation or recrystallization if necessary.

Characterization:

The structure of the synthesized propanal oxime can be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy. The mass can be confirmed by mass spectrometry.[\[10\]](#)

Protocol for In Vitro Evaluation of TRPA1/TRPV1 Antagonism

This protocol outlines a general procedure for assessing the antagonist activity of a compound like SZV-1287 on TRPA1 and TRPV1 channels using a calcium influx assay in cultured sensory neurons.

Materials:

- Cultured primary sensory neurons (e.g., rat trigeminal neurons)
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
- TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)
- TRPV1 agonist (e.g., Capsaicin)
- Test compound (e.g., SZV-1287) dissolved in a suitable solvent (e.g., DMSO)
- Fluorescence microplate reader or fluorescence microscope equipped with a ratiometric imaging system

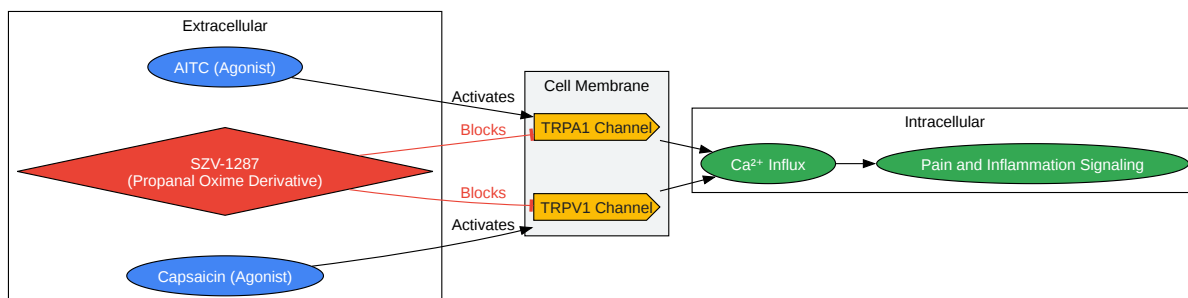
Procedure:

- Cell Culture: Culture primary sensory neurons on glass coverslips or in multi-well plates suitable for fluorescence measurements.

- **Dye Loading:** Incubate the cultured neurons with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C to load the cells with the calcium indicator.
- **Washing:** Wash the cells with HBSS to remove excess dye.
- **Compound Incubation:** Incubate the cells with various concentrations of the test compound (e.g., SZV-1287) for a predetermined period. Include a vehicle control (e.g., DMSO).
- **Baseline Measurement:** Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2) before adding the agonist.
- **Agonist Stimulation:** Add a known concentration of the TRPA1 agonist (AITC) or TRPV1 agonist (capsaicin) to the wells.
- **Calcium Influx Measurement:** Immediately after agonist addition, continuously measure the fluorescence ratio to monitor the change in intracellular calcium concentration.
- **Data Analysis:** Calculate the change in fluorescence ratio ($\Delta F/F_0$) to quantify the calcium influx. Plot the response against the concentration of the test compound to determine the IC_{50} value.

Visualizations

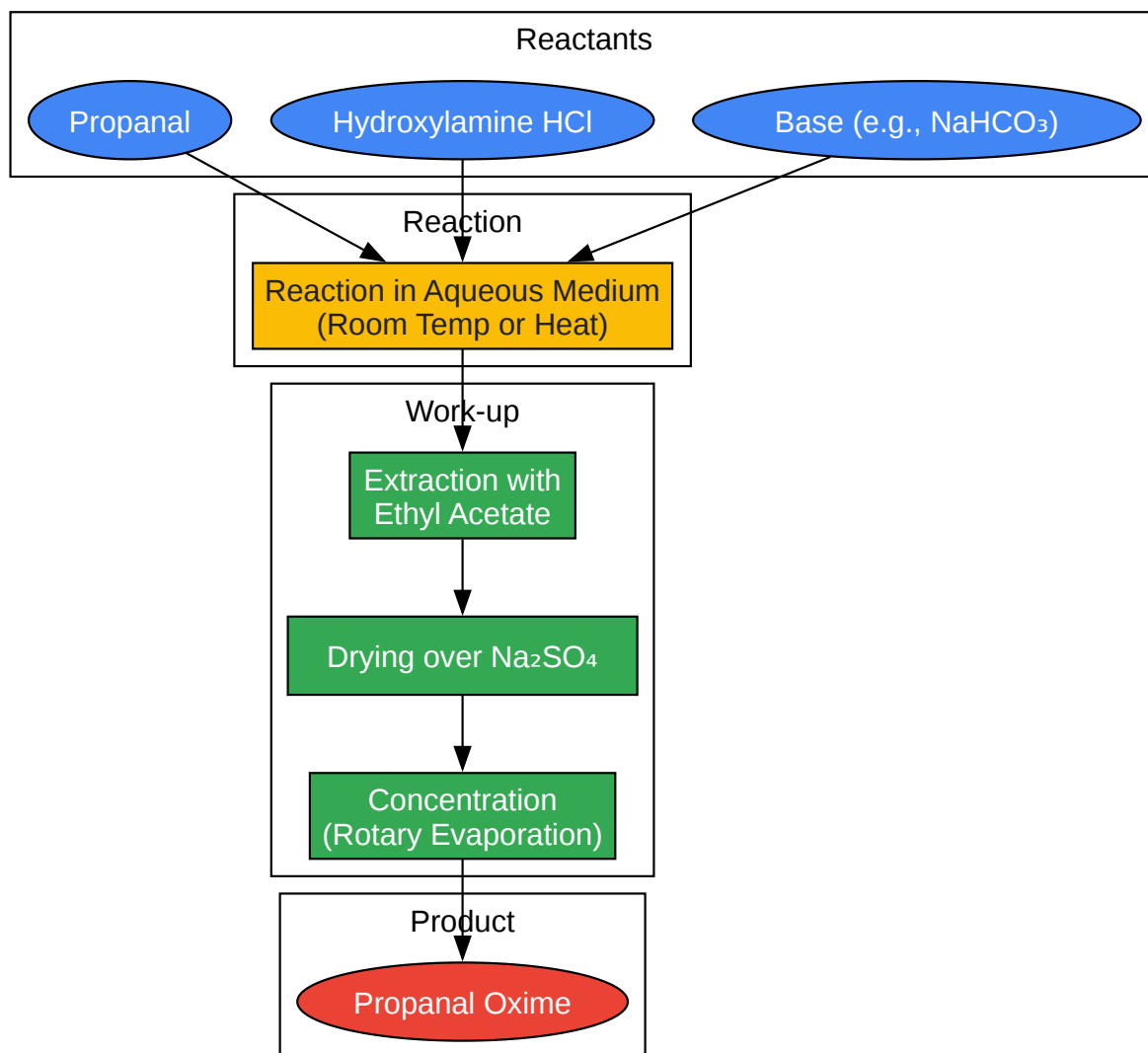
Signaling Pathway of TRPA1/TRPV1 Antagonism by a Propanal Oxime Derivative



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Caption: Mechanism of TRPA1/TRPV1 antagonism by SZV-1287.

Experimental Workflow for the Synthesis of Propanal Oxime



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Caption: Workflow for propanal oxime synthesis.

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